10-Methylphenanthrene-9-carbonitrile
Description
10-Methylphenanthrene-9-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with a methyl group at the 10-position and a nitrile group at the 9-position. The nitrile group introduces significant electron-withdrawing character, influencing reactivity, solubility, and intermolecular interactions, while the methyl group contributes steric and electronic effects. Phenanthrene derivatives are widely studied for their applications in materials science, photophysics, and medicinal chemistry due to their rigid aromatic frameworks and tunable substituent effects .
Properties
CAS No. |
17024-15-6 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
10-methylphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C16H11N/c1-11-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16(11)10-17/h2-9H,1H3 |
InChI Key |
NUVAJQXMNDIMFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C#N |
Other CAS No. |
17024-15-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,6-Dimethylphenanthrene-9,10-dicarbonitrile
This compound (Tables 13–15, –2) shares the phenanthrene core but differs in substituent positions and functional groups. Key distinctions include:
- Substituent Arrangement : Dual nitrile groups at positions 9 and 10, with methyl groups at 3 and 5.
- Molecular Packing: X-ray data reveal intermolecular distances of 3.4–3.6 Å, driven by π-stacking interactions between aromatic rings (Figs. 5, 7, 9, ). In contrast, 10-Methylphenanthrene-9-carbonitrile’s monocarbonitrile structure likely reduces π-stacking efficiency due to asymmetric substitution.
9-Methyl-10-phenylphenanthrene
- Substituent Profile : Features methyl and phenyl groups at positions 9 and 10 (). The phenyl group introduces steric bulk and π-conjugation, whereas the nitrile in this compound enhances polarity.
- Molecular Weight : 282.38 g/mol (vs. ~233.3 g/mol for this compound, estimated from analogous compounds).
- Solubility: The nitrile group in this compound likely improves solubility in polar solvents compared to the nonpolar phenyl substituent .
9,10-Dihydrophenanthrene Derivatives
Compounds like 3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile () exhibit reduced aromaticity due to the saturated 9,10-bond. This structural feature:
- Planarity : Disrupts the fully conjugated π-system, decreasing thermal stability and altering UV-Vis absorption profiles.
- Bioactivity : Dihydrophenanthrenes are explored for antineuroinflammatory activity (), whereas nitrile-substituted aromatics like this compound may exhibit distinct reactivity in medicinal chemistry contexts .
Structural and Electronic Data Comparison
Research Findings and Implications
- Crystal Engineering : Phenanthrene-9,10-dicarbonitriles exhibit predictable packing motifs dominated by π-stacking and nitrile dipole interactions (–4). For this compound, asymmetric substitution may lead to less ordered crystalline phases.
- Spectroscopic Signatures : Methyl and nitrile groups in analogous compounds produce distinct NMR signals (e.g., nitrile carbons at ~115–120 ppm in ¹³C NMR) ().
- Thermal Stability : Nitrile-substituted phenanthrenes generally show higher decomposition temperatures (>300°C) compared to alkyl- or aryl-substituted derivatives due to stronger intermolecular forces .
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